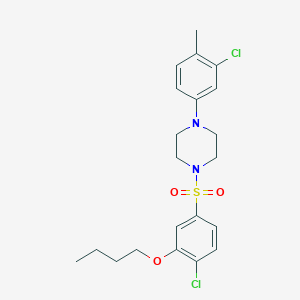

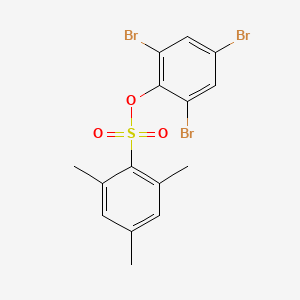

2,4,6-Tribromophenyl 2,4,6-trimethylbenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-Tribromophenol is a bromophenol that is phenol in which the hydrogens at positions 2, 4, and 6 have been replaced by bromines . It is commonly used as a fungicide and in the preparation of flame retardants .

Synthesis Analysis

2,4,6-Tribromophenol can be produced by the controlled bromination of phenol . It’s also used as an intermediate in the preparation of other compounds, such as 2,4,6-Tribromophenyl methacrylate .Molecular Structure Analysis

The molecular formula of 2,4,6-Tribromophenol is C6H3Br3O . The structure includes a phenol ring with bromine atoms at positions 2, 4, and 6 .Chemical Reactions Analysis

2,4,6-Tribromophenol undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . It’s also degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .Physical And Chemical Properties Analysis

2,4,6-Tribromophenol appears as white needles or prisms . It has a melting point of 95.5 °C and a boiling point of 244 °C . It’s slightly soluble in water .Aplicaciones Científicas De Investigación

Radical-Scavenging Activity

Highly brominated compounds, including those structurally similar to 2,4,6-Tribromophenyl 2,4,6-trimethylbenzene-1-sulfonate, have been isolated from marine algae and demonstrated potent radical-scavenging activities. These compounds, due to their high bromination and unique structural features, such as sulfone groups, show significant potential in antioxidant applications (Xiao-Juan Duan, Xiao‐Ming Li, & Bin‐Gui Wang, 2007).

Gas Separation Applications

Sulfonic acid-functionalized trimethyl-substituted polyimides, synthesized from compounds structurally related to this compound, have shown applications in gas separation, specifically in enhancing CO2/CH4 selectivity. This suggests their utility in industrial applications for natural gas sweetening (Mahmoud A. Abdulhamid, G. Genduso, Xiaohua Ma, & I. Pinnau, 2021).

Synthesis of Antioxidants

A new method involving compounds like this compound has been developed for synthesizing antioxidants, such as Antioxidant-330. This synthesis demonstrates the chemical's role in producing industrially relevant antioxidant materials (Z. Hong & Li Yuan, 2010).

Environmental and Toxicological Studies

While directly related environmental studies of this compound were not found, research on structurally related bromophenols, including environmental concentrations and toxicology, has been conducted. These studies provide a basis for understanding the environmental impact and behavior of brominated organic compounds (C. Koch & B. Sures, 2018).

Crystal Structure Analysis

The crystal structure analysis of related compounds, such as 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene, provides insights into their chemical behavior and potential applications in materials science. Understanding the crystal structures of such compounds can lead to novel applications in catalysis, material synthesis, and nanotechnology (N. Arockia Samy & V. Alexander, 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Mechanochemical degradation of compounds similar to 2,4,6-Tribromophenyl 2,4,6-trimethylbenzene-1-sulfonate, such as 2,4,6-Tribromophenyl ether, is a promising approach with potential industrial applications . This method does not require high temperatures and does not generate any secondary pollutants .

Propiedades

IUPAC Name |

(2,4,6-tribromophenyl) 2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br3O3S/c1-8-4-9(2)15(10(3)5-8)22(19,20)21-14-12(17)6-11(16)7-13(14)18/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGISFGABHFTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2566432.png)

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2566442.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide](/img/structure/B2566447.png)

![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)